2,3,4-Trichlorophenylboronic acid

Descripción general

Descripción

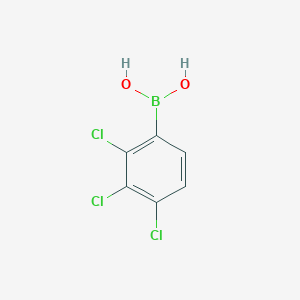

2,3,4-Trichlorophenylboronic acid: is an organoboron compound with the molecular formula C6H4BCl3O2 and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, along with a boronic acid functional group. It is a white to off-white solid that is sparingly soluble in DMSO and slightly soluble in methanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichlorophenylboronic acid typically involves the reaction of 2,3,4-trichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Reagents: 2,3,4-Trichlorophenyl magnesium bromide, trimethyl borate, water.

Solvents: Ether or tetrahydrofuran (THF).

Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the Grignard reagent.

Hydrolysis: The intermediate product is hydrolyzed with water to yield the final boronic acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Handling: Large-scale handling of reagents and solvents.

Controlled Environment: Maintaining low temperatures and inert atmosphere to prevent unwanted side reactions.

Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,3,4-Trichlorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and aryl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Substituted Phenyl Compounds: Formed from nucleophilic substitution.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagents and Catalysts

2,3,4-Trichlorophenylboronic acid serves as a critical reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds, making it invaluable for synthesizing complex organic molecules.

| Reaction Type | Description | Application Example |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using aryl halides | Synthesis of biaryl compounds |

| C–N Coupling | Couples amines with aryl boronates | Synthesis of pharmaceuticals |

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's effectiveness as a coupling agent .

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound has been investigated for its potential as an anticancer agent due to its ability to disrupt protein degradation pathways.

| Target Cancer Type | Mechanism of Action | Result |

|---|---|---|

| Breast Cancer | Inhibition of proteasome activity | Induced apoptosis in vitro |

| Leukemia | Disruption of protein homeostasis | Reduced cell viability |

Case Study: Proteasome Inhibition

In vitro studies have shown that this compound effectively inhibits the proteasome in breast cancer cell lines. The compound was found to induce apoptosis through the activation of apoptotic pathways, highlighting its potential as a therapeutic agent .

Materials Science

Smart Materials

Boronic acids exhibit unique properties that allow them to form dynamic covalent bonds with diols. This characteristic has led to their use in developing smart materials that respond to environmental stimuli.

| Material Type | Functionality | Application Example |

|---|---|---|

| Hydrogels | pH-responsive drug delivery systems | Controlled release formulations |

| Sensors | Detection of glucose and other biomolecules | Glucose sensors for diabetes management |

Case Study: pH-Responsive Hydrogels

Research has demonstrated that hydrogels incorporating this compound can be engineered to respond to changes in pH. These materials show promise for controlled drug release applications where precise timing is crucial .

Environmental Applications

Detection of Pollutants

The ability of boronic acids to form complexes with phenolic compounds makes them suitable for environmental monitoring applications. This compound can be utilized in sensors designed to detect pollutants in water sources.

| Application Area | Detection Method | Target Pollutants |

|---|---|---|

| Water Quality Monitoring | Boronate affinity chromatography | Phenolic compounds |

| Soil Analysis | Solid-phase extraction methods | Pesticides and herbicides |

Case Study: Water Quality Monitoring

A recent study highlighted the use of this compound in developing a sensor for detecting phenolic pollutants in water samples. The sensor demonstrated high sensitivity and selectivity under various environmental conditions .

Mecanismo De Acción

The mechanism of action of 2,3,4-Trichlorophenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include:

Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.

Aryl Halides: React with the boronic acid to form biaryl compounds.

Comparación Con Compuestos Similares

- 2,3,5-Trichlorophenylboronic acid

- 2,3,6-Trichlorophenylboronic acid

- 2,4,5-Trichlorophenylboronic acid

Comparison: 2,3,4-Trichlorophenylboronic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. Compared to other trichlorophenylboronic acids, it may exhibit different reactivity patterns and selectivity in Suzuki-Miyaura coupling reactions .

Actividad Biológica

2,3,4-Trichlorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and its applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenyl ring substituted with three chlorine atoms and a boronic acid functional group, which is crucial for its reactivity and interaction with biological targets.

Boronic acids are known to interact with various biological molecules, particularly enzymes. The mechanism of action for this compound primarily involves the inhibition of serine proteases and β-lactamases. Its boron atom can form reversible covalent bonds with hydroxyl groups in the active sites of these enzymes, thereby modulating their activity.

Inhibition of β-Lactamases

Recent studies have highlighted the efficacy of boronic acids in overcoming antibiotic resistance mediated by β-lactamases. A notable finding is that derivatives of phenylboronic acids, including this compound, can inhibit Klebsiella pneumoniae carbapenemase (KPC-2), a critical enzyme responsible for antibiotic resistance. The inhibition constants (Ki) for certain derivatives were found to be as low as , indicating potent activity against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been assessed through various structure-activity relationship studies. These studies demonstrate that modifications to the phenyl ring and the boronic acid moiety significantly influence inhibitory potency. For instance, the introduction of different substituents on the phenyl ring alters the pKa values and subsequently affects enzyme binding affinity .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial potential of this compound against clinical isolates of Escherichia coli expressing KPC-2. The results indicated that this compound could restore the efficacy of cefotaxime in resistant strains, showcasing its potential as an adjuvant therapy in treating infections caused by resistant bacteria .

Case Study 2: Toxicological Assessment

While exploring its biological activity, it is essential to consider the toxicological profile of this compound. Reports indicate that although it is effective against certain bacterial strains, it may cause irritation to eyes and skin upon exposure . Long-term exposure studies are necessary to fully understand its safety profile.

Comparative Analysis

| Compound | Inhibition Constant (Ki) | Target Enzyme | Notes |

|---|---|---|---|

| This compound | KPC-2 | Potent inhibitor enhancing cefotaxime activity | |

| 3-Nitrophenylboronic Acid | KPC-2 | Related compound with similar activity |

Propiedades

IUPAC Name |

(2,3,4-trichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFWEDVDGXOVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400627 | |

| Record name | 2,3,4-TRICHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-21-3 | |

| Record name | B-(2,3,4-Trichlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-TRICHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.